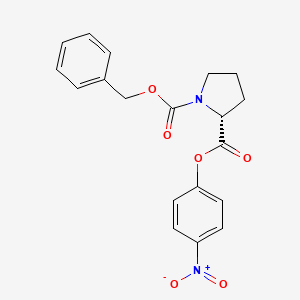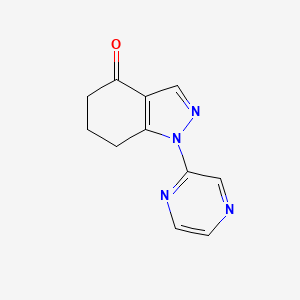
1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features a pyrazine ring fused to an indazole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of pyrazin-2-amine with a suitable diketone, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or indazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparación Con Compuestos Similares
- 1-(Pyrazin-2-yl)ethylidenehydrazine
- 1-(Pyrazin-2-yl)guanidine
- 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Comparison: 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its fused indazole-pyrazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
1-pyrazin-2-yl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C11H10N4O/c16-10-3-1-2-9-8(10)6-14-15(9)11-7-12-4-5-13-11/h4-7H,1-3H2 |
Clave InChI |
QYSVOBROASIMMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=NN2C3=NC=CN=C3)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


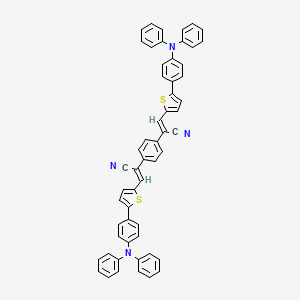

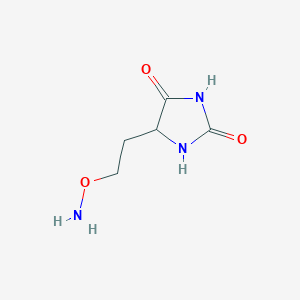

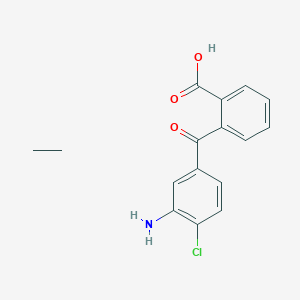
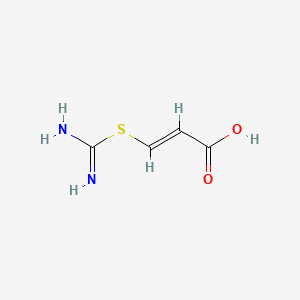
![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)

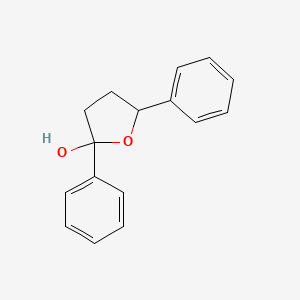
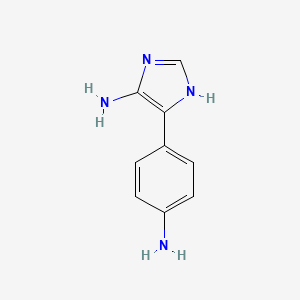

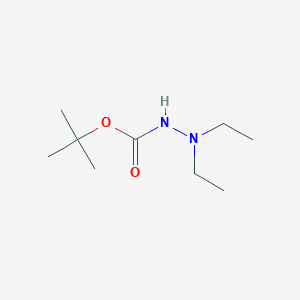
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)
